molecular formula C9H15ClO2S B2848575 (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287310-53-4

(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No. B2848575
CAS RN: 2287310-53-4
M. Wt: 222.73
InChI Key: CVSYQHLFRPKOER-UHFFFAOYSA-N
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Description

“(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H15ClO2S . It belongs to the class of compounds known as bicyclo[1.1.1]pentanes (BCPs), which have been demonstrated to be bioisosteres of the phenyl ring . BCPs are important in drug discovery and have been used by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” consists of a bicyclo[1.1.1]pentane core with a propyl group and a methanesulfonyl chloride group attached .


Chemical Reactions Analysis

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .

Mechanism of Action

While the specific mechanism of action for “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is not mentioned in the sources, BCPs in general are known to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in biological systems, potentially influencing the activity of drug molecules.

Future Directions

The future directions for BCPs, including “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride”, are promising. The development of practical general reactions that give BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . This could potentially revolutionize the field of drug discovery.

properties

IUPAC Name

(3-propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c1-2-3-8-4-9(5-8,6-8)7-13(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYQHLFRPKOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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